molecular formula C18H16N2O2 B11137358 2,5-Bis(3-methoxyphenyl)pyrazine

2,5-Bis(3-methoxyphenyl)pyrazine

Cat. No.: B11137358
M. Wt: 292.3 g/mol
InChI Key: XXLYBDXGXCYDKC-UHFFFAOYSA-N
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Description

2,5-Bis(3-methoxyphenyl)pyrazine is a pyrazine derivative featuring two 3-methoxyphenyl substituents at the 2- and 5-positions of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with a 1,4-diazabenzene core, known for diverse applications in pharmaceuticals, agrochemicals, and materials science. The methoxy (-OCH₃) groups in this compound likely enhance its electron-donating capacity and influence solubility, reactivity, and biological activity compared to alkyl-substituted pyrazines .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2,5-bis(3-methoxyphenyl)pyrazine

InChI

InChI=1S/C18H16N2O2/c1-21-15-7-3-5-13(9-15)17-11-20-18(12-19-17)14-6-4-8-16(10-14)22-2/h3-12H,1-2H3

InChI Key

XXLYBDXGXCYDKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CN=C(C=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(3-methoxyphenyl)pyrazine typically involves the condensation of appropriate methoxy-substituted benzaldehydes with diamines under controlled conditions. One common method includes the reaction of 3-methoxybenzaldehyde with ethylenediamine in the presence of an acid catalyst to form the desired pyrazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(3-methoxyphenyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, quinones, and dihydropyrazines .

Scientific Research Applications

2,5-Bis(3-methoxyphenyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(3-methoxyphenyl)pyrazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between 2,5-Bis(3-methoxyphenyl)pyrazine and analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
This compound 3-methoxyphenyl (2,5) C₁₈H₁₆N₂O₂ 292.33 Potential use in OLEDs (inferred from analogs)
2,5-Dimethylpyrazine Methyl (2,5) C₆H₈N₂ 108.14 Microbial byproduct; Maillard reaction product; flavor compound
2,5-Bis(1-methylethyl)-pyrazine Isopropyl (2,5) C₁₀H₁₈N₂ 166.26 Broad-spectrum antimicrobial activity
2,5-Bis(3-indolylmethyl)pyrazine 3-indolylmethyl (2,5) C₂₂H₁₈N₄ 338.40 Natural product; biosynthetic via amino aldehyde dimerization
3-Methoxy-2,5-dimethylpyrazine Methoxy (3), methyl (2,5) C₇H₁₀N₂O 138.17 Flavor compound; roasted food aroma contributor

Flavor and Aroma Contributions

  • Alkyl Pyrazines : 2,5-Dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine are key flavor compounds in roasted foods (coffee, peanuts) due to low odor thresholds (ppb range) .
  • Methoxy-Substituted Pyrazines: 3-Methoxy-2,5-dimethylpyrazine contributes nutty and earthy notes, but its higher molecular weight may reduce volatility compared to alkyl analogs .

Additive Effects in Antimicrobial Formulations

  • 2,5-Bis(1-methylethyl)-pyrazine shows additive inhibitory effects with secondary metabolites against E.

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